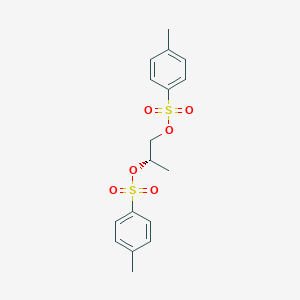
(S)-(-)-1,2-Propanediol di-p-tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- (S)-(-)-1,2-Propanediol di-p-tosylate is a chemical compound with the following properties:
- CAS Number : 60434-71-1
- Molecular Formula : C17H20O6S2
- Molecular Weight : 384.47 g/mol
- Melting Point : 68-70 °C (lit.)
- Boiling Point : Approximately 481.14°C (rough estimate)
- Optical Activity : [α]20/D -15° to -19° (c=2, C2H5OH)
- Density : Approximately 1.3519 (rough estimate)
- Refractive Index : Approximately 1.6950 (estimate)
Synthesis Analysis
- The synthesis of this compound involves the reaction of (S)-(-)-1,2-propanediol with p-toluenesulfonyl chloride (tosyl chloride).
Molecular Structure Analysis
- The molecule consists of two tosylate groups attached to the (S)-(-)-1,2-propanediol backbone.
Chemical Reactions Analysis
- (S)-(-)-1,2-Propanediol di-p-tosylate can participate in various reactions, including substitution reactions and nucleophilic additions.
Physical And Chemical Properties Analysis
- It forms white crystals with the specified melting point.
- It exhibits optical activity.
- Its refractive index and density are estimated values.
Scientific Research Applications
1. Microbial Production of 1,2-Propanediol
- Summary of Application: 1,2-Propanediol (propylene glycol) can be produced from renewable resources using microbes. By virtue of being a natural product, relevant biochemical pathways can be harnessed into fermentation processes to produce 1,2-propanediol .
- Methods of Application: Three pathways have been recognized for 1,2-propanediol production. In the first, de-oxy sugars like fucose and rhamnose are used as the carbon sources. In the other route, the glycolytic intermediate-dihydroxyacetonephosphate (DHAP) is used to produce 1,2-propanediol via the formation of methylglyoxal .
- Results or Outcomes: The production of this diol has gained attention because of their newer applications in industries such as polymers, food, pharmaceuticals, textiles, etc .
2. Metabolic Engineering of 1,2-Propanediol Formation
- Summary of Application: This research covers metabolic pathways, genetics, and metabolic engineering of 1,2-propanediol formation in microbes .
- Methods of Application: One pathway involves the metabolism of deoxyhexoses, where lactaldehyde is formed during the glycolytic reactions and is then reduced to 1,2-propanediol. The second pathway derives from the formation of methylglyoxal from dihydroxyacetonephosphate and its subsequent reduction to 1,2-propanediol .
- Results or Outcomes: Through genetic engineering, appropriate combinations of enzymes have been brought together in Escherichia coli and yeast to generate 1,2-propanediol from glucose .
“(S)-(-)-1,2-Propanediol di-p-tosylate” is a chemical compound with the linear formula: CH3C6H4SO3CH2CH(CH3)O3SC6H4CH3 . It’s a solid substance with a melting point of 68-70 °C (lit.) . This compound is often used in the field of chemistry as a chiral catalyst & ligand .
Safety And Hazards
- The safety data sheet indicates that it may cause skin and eye irritation.
- Proper protective equipment should be used when handling this compound.
Future Directions
- Further research could explore its applications in asymmetric synthesis and chiral catalysis.
properties
IUPAC Name |
[(2S)-2-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6S2/c1-13-4-8-16(9-5-13)24(18,19)22-12-15(3)23-25(20,21)17-10-6-14(2)7-11-17/h4-11,15H,12H2,1-3H3/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFWYZTZYVIPGD-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)OS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-1,2-Propanediol di-p-tosylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

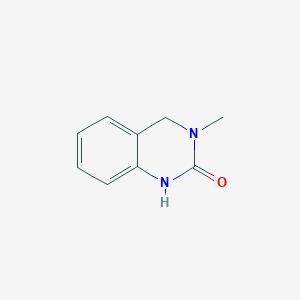
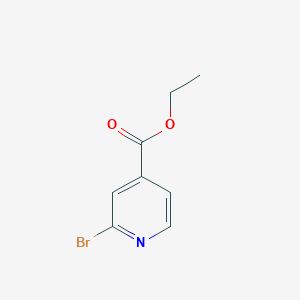
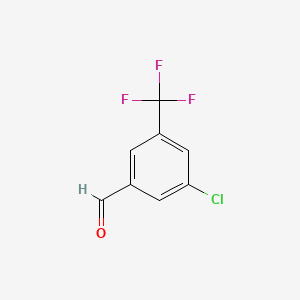
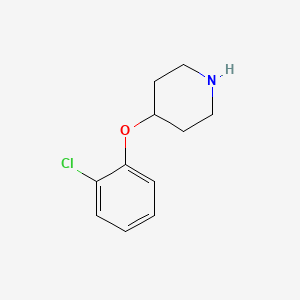
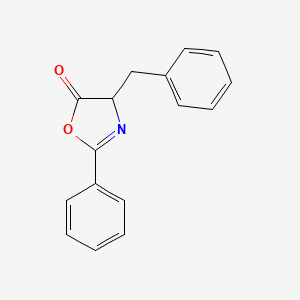
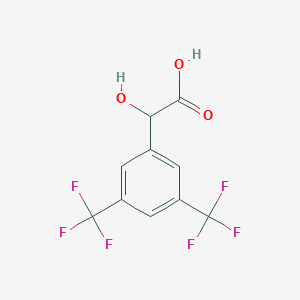
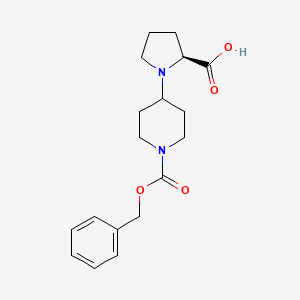
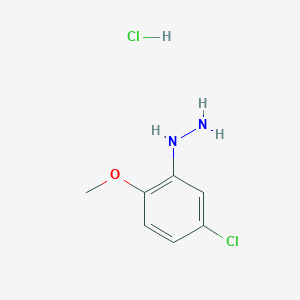
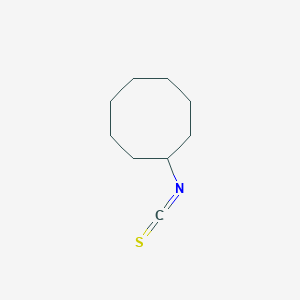
![2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1587333.png)
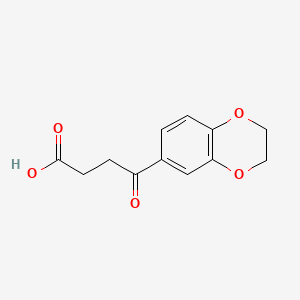
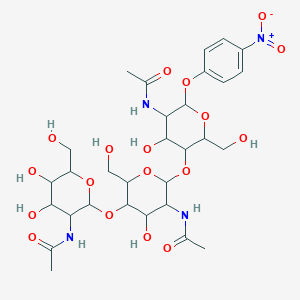
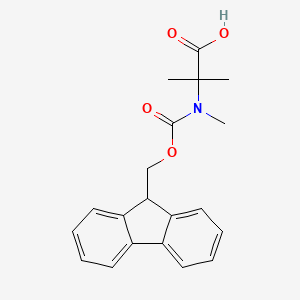
![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B1587341.png)